molecular formula C5H4Br2F2N2 B6223246 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole CAS No. 2763755-98-0

5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole

Cat. No.: B6223246
CAS No.: 2763755-98-0
M. Wt: 289.9
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Description

5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole: is a heterocyclic compound that features a bromine atom, a bromodifluoromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole typically involves the bromination of 2-methylimidazole followed by the introduction of the bromodifluoromethyl group. One common method includes:

    Bromination of 2-methylimidazole: This step involves the reaction of 2-methylimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-methylimidazole.

    Introduction of the bromodifluoromethyl group: The bromodifluoromethyl group can be introduced using bromodifluoromethylating agents like bromodifluoromethyl sulfone under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted imidazoles.

    Oxidation Products: Oxidation can yield imidazole N-oxides.

    Reduction Products: Reduction can lead to the formation of partially or fully reduced imidazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Modulating Receptors: It can interact with specific receptors, altering their signaling pathways.

Molecular Targets and Pathways:

    Enzymes: Targets may include kinases, proteases, and other enzymes involved in disease pathways.

    Receptors: The compound can modulate G-protein coupled receptors (GPCRs) and ion channels, affecting cellular responses.

Comparison with Similar Compounds

    5-bromo-1-methyl-1H-imidazole: Lacks the bromodifluoromethyl group, making it less reactive in certain substitution reactions.

    5-bromo-1-(trifluoromethyl)-2-methyl-1H-imidazole: Contains a trifluoromethyl group instead of a bromodifluoromethyl group, which can influence its electronic properties and reactivity.

Uniqueness:

    Reactivity: The presence of both bromine and bromodifluoromethyl groups enhances the compound’s reactivity, making it suitable for a wider range of chemical transformations.

    Applications: Its unique structure allows for diverse applications in medicinal chemistry, materials science, and biological research.

Properties

CAS No.

2763755-98-0

Molecular Formula

C5H4Br2F2N2

Molecular Weight

289.9

Purity

95

Origin of Product

United States

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